molecular formula C20H22N2O5S B11170617 4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate

4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B11170617
M. Wt: 402.5 g/mol
InChI Key: GABGURRWYZDQTA-UHFFFAOYSA-N
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Description

4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and phenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine sulfonyl phenyl intermediate, followed by the introduction of the carbamoyl group and subsequent esterification to form the phenyl acetate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(PIPERIDINE-1-SULFONYL)PHENOL: Shares the piperidine sulfonyl group but lacks the carbamoyl and phenyl acetate groups.

    N-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-SUCCINAMIC ACID: Contains a similar piperidine sulfonyl phenyl structure with a succinamic acid group.

Uniqueness

4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

[4-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H22N2O5S/c1-15(23)27-18-9-5-16(6-10-18)20(24)21-17-7-11-19(12-8-17)28(25,26)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24)

InChI Key

GABGURRWYZDQTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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